molecular formula C13H23N3O2 B11770499 (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

Cat. No.: B11770499
M. Wt: 253.34 g/mol
InChI Key: LBJUFLPEYDFJPW-SECBINFHSA-N
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Description

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a chiral compound featuring an imidazole ring, a tert-butyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving imidazole-containing compounds.

    Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with metal ions and enzyme active sites, influencing their activity.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Comparison with Similar Compounds

    Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.

    Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.

    Triazole: Another heterocyclic compound with significant antifungal properties.

Uniqueness: (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is unique due to its chiral nature and the presence of both a carbamate and a tert-butyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)9(10-14-7-8-15-10)16-11(17)18-13(4,5)6/h7-9H,1-6H3,(H,14,15)(H,16,17)/t9-/m1/s1

InChI Key

LBJUFLPEYDFJPW-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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